MK-3328 - 1201323-97-8

MK-3328

Catalog Number: EVT-276078
CAS Number: 1201323-97-8
Molecular Formula: C14H9FN4O
Molecular Weight: 268.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MK-3328 has a favorable potency versus human β-amyloid plaque and has been radiolabeled for further evaluation in in vitro binding and in vivo PET imaging experiments. Studies led to the identification of 17b (MK-3328) as a candidate PET ligand for the clinical assessment of β-amyloid plaque load. MK-3328 is currently being tested for the treatment of Alzheimer's Disease.

MK-3328 (17b)

    Compound Description: MK-3328 is a 5-fluoro-2-aryloxazolo[5,4-b]pyridine derivative developed as a potential PET ligand for imaging β-amyloid plaques in Alzheimer's disease. [, , , , , ]. It demonstrates favorable binding affinity for β-amyloid plaques and suitable properties for PET imaging [, ].

    Relevance: MK-3328 shares the core 5-fluoro-2-aryloxazolo[5,4-b]pyridine structure with 5-Fluoro-2-(1-methyl-1H-pyrrolo(2,3-b)pyridin-5-yl)oxazolo(5,4-b)pyridine. The difference lies in the aryl substituent, where MK-3328 features a distinct aryl group, highlighting the structure-activity relationship within this class of compounds for β-amyloid binding [, ].

[(18)F]3'-F-PIB (flutemetamol)

    Compound Description: [(18)F]3'-F-PIB, also known as flutemetamol, is a PET radioligand that has undergone clinical trials for the detection of β-amyloid plaques in Alzheimer's disease [].

    Relevance: Although structurally different from 5-Fluoro-2-(1-methyl-1H-pyrrolo(2,3-b)pyridin-5-yl)oxazolo(5,4-b)pyridine, [(18)F]3'-F-PIB represents a successful example of a PET tracer targeting β-amyloid, showcasing the clinical relevance of imaging agents for this purpose [].

[(18)F]AV-1 (florbetaben)

    Compound Description: [(18)F]AV-1, or florbetaben, is another PET radioligand under investigation for its ability to detect β-amyloid plaques in living brains. It has also been part of phase II and III clinical trials [].

[(18)F]AV-45 (florbetapir)

    Compound Description: [(18)F]AV-45, known as florbetapir, has received FDA approval for use in evaluating patients suspected of having Alzheimer's disease []. This PET radioligand demonstrates the successful translation of β-amyloid imaging agents from research to clinical application [].

    Relevance: While structurally distinct from 5-Fluoro-2-(1-methyl-1H-pyrrolo(2,3-b)pyridin-5-yl)oxazolo(5,4-b)pyridine, [(18)F]AV-45 exemplifies the successful development of a β-amyloid-targeting PET tracer and emphasizes the clinical need for such agents [].

[(18)F]AZD4694

    Compound Description: [(18)F]AZD4694 is a PET radioligand that has undergone clinical trials for the assessment of β-amyloid plaque load []. Its inclusion in clinical trials further emphasizes the ongoing search for effective and reliable imaging tools for Alzheimer's disease [].

    Relevance: While not structurally similar to 5-Fluoro-2-(1-methyl-1H-pyrrolo(2,3-b)pyridin-5-yl)oxazolo(5,4-b)pyridine, [(18)F]AZD4694 highlights the active research and development of various chemical entities as potential β-amyloid PET tracers [].

[(18)F]FDDNP

  • Relevance: Though structurally different from 5-Fluoro-2-(1-methyl-1H-pyrrolo(2,3-b)pyridin-5-yl)oxazolo(5,4-b)pyridine, [(18)F]FDDNP holds historical significance as the first PET ligand showcasing the potential of imaging β-amyloid plaques. Its limitations spurred the development of improved agents, reflecting the evolution of this research field [].

Overview

MK-3328, chemically known as 5-[18F]Fluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-oxazolo[5,4-b]pyridine, is a radiolabeled compound primarily utilized in positron emission tomography (PET) imaging for the detection of β-amyloid plaques associated with Alzheimer's disease. This compound has garnered attention due to its high binding affinity for amyloid-beta, making it a significant candidate for non-invasive imaging of neurodegenerative diseases. The synthesis and characterization of MK-3328 have been extensively studied, revealing its potential in both research and clinical settings.

Source and Classification

MK-3328 is classified as a β-amyloid PET ligand. It targets β-amyloid plaques, which are protein aggregates commonly found in the brains of individuals with Alzheimer's disease. The compound is sourced from various chemical synthesis methods that incorporate fluorine-18, a radioactive isotope used in PET imaging to enhance the visibility of biological processes in vivo. The specific activity of MK-3328 is reported to be approximately 91.5 GBq/mmol, with a radiochemical purity exceeding 98% .

Synthesis Analysis

Methods and Technical Details

The synthesis of MK-3328 involves several key steps:

  1. Starting Materials: The synthesis begins with the preparation of precursors that contain the necessary functional groups for the subsequent reactions.
  2. Fluorination: The incorporation of fluorine-18 is typically achieved through nucleophilic substitution reactions, where a suitable precursor is reacted with [18F]fluoride.
  3. Purification: Following synthesis, MK-3328 is purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity and yield.

The average yield of synthesized MK-3328 has been reported at approximately 14% with a specific activity of 91.5 GBq/mmol .

Molecular Structure Analysis

Structure and Data

The molecular formula of MK-3328 is C14H9FN4O, with a molecular weight of 268.25 g/mol. Its structure features a complex arrangement that includes a pyridine ring and an oxazole moiety, contributing to its binding properties . The presence of fluorine enhances its imaging capabilities by allowing for effective positron emission during PET scans.

Chemical Reactions Analysis

Reactions and Technical Details

MK-3328 undergoes specific chemical reactions that facilitate its use as a PET ligand:

  1. Binding Affinity: In vitro studies demonstrate that MK-3328 exhibits strong binding affinity towards amyloid-beta plaques, with an IC50 value of 10.5 nM .
  2. Competition Assays: Binding assays have been performed using brain homogenates from Alzheimer's patients to evaluate the competitive binding characteristics of MK-3328 against other amyloid PET ligands.

These reactions are critical for determining the efficacy and specificity of MK-3328 as an imaging agent.

Mechanism of Action

Process and Data

The mechanism by which MK-3328 operates involves:

  1. Binding to Amyloid Plaques: MK-3328 selectively binds to β-amyloid plaques in the brain, allowing for visualization via PET imaging.
  2. Radiolabeling: The fluorine-18 label emits positrons that can be detected by PET scanners, providing real-time images of amyloid deposition.

In vivo studies indicate that MK-3328 demonstrates favorable kinetics, including high brain uptake and effective washout from non-target tissues .

Physical and Chemical Properties Analysis

Physical Properties

MK-3328 is characterized by:

  • Appearance: A solid compound typically stored as a powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but requires careful handling due to its radioactivity.

Chemical Properties

Key chemical properties include:

  • Lipophilicity (Log D): The Log D value for MK-3328 is approximately 2.91, indicating moderate lipophilicity which aids in penetrating the blood-brain barrier .
  • Stability: It should be stored at 4°C protected from light; in solvent form at -80°C for up to six months .
Applications

Scientific Uses

MK-3328 serves crucial roles in:

  1. Alzheimer's Disease Research: It is used extensively in preclinical studies to evaluate amyloid plaque burden in animal models.
  2. Clinical Imaging: As a PET ligand, it offers potential for diagnosing Alzheimer's disease by visualizing amyloid deposits in living patients.
  3. Drug Development: The compound aids in assessing the efficacy of new therapeutic agents targeting amyloid-beta pathology.
Introduction to β-Amyloid Imaging in Alzheimer’s Disease

Pathophysiological Role of β-Amyloid Plaques in Neurodegeneration

Alzheimer's disease (AD) is characterized neuropathologically by extracellular deposits of β-amyloid (Aβ) peptides, which aggregate into insoluble fibrils with β-sheet structures. These plaques derive from amyloid precursor protein (APP) through sequential proteolytic cleavage by β-secretase and γ-secretase, generating Aβ isoforms (primarily Aβ1-40 and Aβ1-42). Aβ1-42 is highly aggregation-prone and constitutes the core of amyloid plaques. The "amyloid cascade hypothesis" posits that Aβ accumulation initiates a pathological cascade leading to neuroinflammation, tau hyperphosphorylation, synaptic dysfunction, and neuronal death. By 2050, AD prevalence is projected to affect over 150 million people globally, underscoring the urgency for early diagnostic tools [9].

Clinical Need for Non-Invasive Amyloid Imaging Agents

Definitive AD diagnosis historically required post-mortem brain histopathology. While cerebrospinal fluid (CSF) biomarkers (e.g., Aβ1-42, total tau) provide antemortem evidence, lumbar puncture is invasive and suffers from analytical variability. The Elecsys® immunoassay for CSF Aβ1-42 exemplifies progress in standardization, yet its clinical penetration remains limited [8]. Non-invasive positron emission tomography (PET) imaging of amyloid plaques enables in vivo quantification of Aβ burden, differential diagnosis of dementia subtypes, and objective monitoring of anti-amyloid therapeutics. The longer half-life of fluorine-18 (110 min) versus carbon-11 (20 min) permits centralized tracer production and wider clinical dissemination [2] [9].

Evolution of PET Tracers for Amyloid Plaque Quantification

First-generation tracer Pittsburgh Compound-B ([11C]PiB) demonstrated high Aβ plaque affinity but required onsite cyclotron synthesis. This limitation spurred development of 18F-labeled tracers:

  • First-wave agents (e.g., [18F]flutemetamol, [18F]florbetapir, [18F]florbetaben) received FDA/EMA approval but exhibited high white matter retention, reducing signal-to-noise contrast in cortical regions [2] [9].
  • Second-wave agents like MK-3328 aimed to minimize non-specific white matter binding through optimized lipophilicity and molecular design [3] [7].

Table 1: Evolution of Key β-Amyloid PET Tracers

TracerCore StructureLipophilicity (Log D)Aβ Affinity (IC50)Clinical Status
[11C]PiBThioflavin-T derivative2.232.3 ± 0.17 nMResearch use
[18F]FlorbetapirStilbene~3.0~10 nMFDA Approved
[18F]MK-3328Fluoroazabenzoxazole2.9110.5 ± 1.3 nMPhase 1 (Terminated)
[18F]FlutemetamolBenzimidazole3.105-10 nMFDA Approved

Properties

CAS Number

1201323-97-8

Product Name

MK-3328

IUPAC Name

5-fluoro-2-(1-methylpyrrolo[2,3-b]pyridin-5-yl)-[1,3]oxazolo[5,4-b]pyridine

Molecular Formula

C14H9FN4O

Molecular Weight

268.25 g/mol

InChI

InChI=1S/C14H9FN4O/c1-19-5-4-8-6-9(7-16-12(8)19)13-17-10-2-3-11(15)18-14(10)20-13/h2-7H,1H3

InChI Key

WYQHKOHCTMNFAU-UHFFFAOYSA-N

SMILES

CN1C=CC2=CC(=CN=C21)C3=NC4=C(O3)N=C(C=C4)F

Solubility

Soluble in DMSO, not in water

Synonyms

MK3328; MK 3328; MK-3328

Canonical SMILES

CN1C=CC2=CC(=CN=C21)C3=NC4=C(O3)N=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.